molecular formula C50H80O23 B1255216 (1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one

(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one

Cat. No.: B1255216
M. Wt: 1049.2 g/mol
InChI Key: IXUNZKARBRITGN-RBZJHTRGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one is a natural product found in Diuranthera major and Tribulus terrestris with data available.

Scientific Research Applications

Solubility in Ethanol-Water Solutions

Studies have investigated the solubility of complex carbohydrate compounds, including those with structural similarities to the specified compound, in ethanol-water solutions. For example, Gong, Wang, Zhang, and Qu (2012) explored the solubility of various saccharides in ethanol-water mixtures, noting that solubility typically increases with temperature and varies with ethanol concentration (Gong, Wang, Zhang, & Qu, 2012). Similarly, Zhang, Gong, Wang, and Qu (2012) found that solubility patterns can differ significantly among various complex carbohydrates (Zhang, Gong, Wang, & Qu, 2012).

Properties in Sugar Alcohol Aqueous Solutions

The densities and viscosities of sugar alcohol aqueous solutions, which may include compounds structurally related to the specified compound, were determined by Zhu, Ma, and Zhou (2010). Their research indicated that the properties of these solutions exhibit non-linear relations to temperature and concentration (Zhu, Ma, & Zhou, 2010).

Vibrational Spectroscopic Study

Aydın and Özpozan (2020) conducted a vibrational spectroscopic study of a compound with a structure similar to the one , providing insights into the molecular interactions and stability of such compounds (Aydın & Özpozan, 2020).

Synthesis and Characterization

Research by Hřebabecký, Masojídková, Dračínský, and Holý (2006) involved the synthesis of novel compounds, demonstrating methodologies that could potentially be applied to the synthesis of the specified complex carbohydrate (Hřebabecký, Masojídková, Dračínský, & Holý, 2006).

Molecular Interaction Studies

Gardner, Wu, Thomson, Zangerl-Plessl, Stary-Weinzinger, and Sanguinetti (2017) explored the molecular interactions of a compound with structural similarities, providing a basis for understanding how such complex molecules might interact with biological systems (Gardner et al., 2017).

Properties

Molecular Formula

C50H80O23

Molecular Weight

1049.2 g/mol

IUPAC Name

(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one

InChI

InChI=1S/C50H80O23/c1-19-7-10-50(65-17-19)20(2)32-27(73-50)12-25-23-6-5-21-11-22(8-9-48(21,3)24(23)13-31(55)49(25,32)4)66-45-40(63)37(60)41(30(16-53)69-45)70-47-43(72-46-39(62)36(59)34(57)28(14-51)67-46)42(35(58)29(15-52)68-47)71-44-38(61)33(56)26(54)18-64-44/h19-30,32-47,51-54,56-63H,5-18H2,1-4H3/t19-,20-,21-,22-,23+,24-,25-,26+,27-,28+,29+,30+,32-,33-,34+,35+,36-,37+,38+,39+,40+,41-,42-,43+,44-,45+,46-,47-,48-,49+,50+/m0/s1

InChI Key

IXUNZKARBRITGN-RBZJHTRGSA-N

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(C(=O)C[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)OC1

Synonyms

chloromaloside A
neo-hecogenin 3-O-glucopyranosyl-1-2-(xylopyranosyl-1-3)glucopyranosyl-1-4-galactopyranoside

Origin of Product

United States

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